molecular formula C17H14ClN3S2 B2487417 4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine CAS No. 478031-42-4

4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine

Cat. No. B2487417
CAS RN: 478031-42-4
M. Wt: 359.89
InChI Key: TZLZYDVFTJMBOD-UHFFFAOYSA-N
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Description

The compound “4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of this compound involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact details of the molecular structure are not provided in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H14ClN3S2 and a molar mass of 359.9 . The predicted density is 1.38±0.1 g/cm3, and the predicted boiling point is 483.7±45.0 °C .

Scientific Research Applications

Synthesis of 1H-Indazoles via C–H Functionalization

Another intriguing application involves the synthesis of 1H-indazoles . Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a novel pathway for preparing diverse 1H-indazoles . This reaction demonstrates the compound’s versatility in organic synthesis.

Wei Hu, Sai Duan, Yujin Zhang, Hao Ren, Jun Jiang, and Yi Luo. “Identifying the structure of 4-chlorophenyl isocyanide adsorbed on Au (111) and Pt (111) surfaces by first-principles simulations of Raman spectra.” Physical Chemistry Chemical Physics, 2017, 19(48), 32487-32494. Read more Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway. This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions. Read more

Mechanism of Action

The mechanism of action of this compound is through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3S2/c1-22-11-14-10-16(23-15-4-2-13(18)3-5-15)21-17(20-14)12-6-8-19-9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLZYDVFTJMBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine

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